molecular formula C8H8N2O3 B14610008 Benzamide, N-methyl-N-nitro- CAS No. 59476-39-0

Benzamide, N-methyl-N-nitro-

Katalognummer: B14610008
CAS-Nummer: 59476-39-0
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: SRLCOESMFONMEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-methyl-N-nitro- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-methyl-N-nitro-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-methyl-N-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Products include nitrobenzene derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-methyl-N-nitro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, N-methyl-N-nitro- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and enzymes in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.

    N-Nitrobenzamide: A derivative where the amide nitrogen is substituted with a nitro group.

Uniqueness

Benzamide, N-methyl-N-nitro- is unique due to the presence of both a methyl and a nitro group on the amide nitrogen. This dual substitution imparts distinct chemical properties, making it different from its simpler counterparts like benzamide and N-methylbenzamide .

Eigenschaften

CAS-Nummer

59476-39-0

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

N-methyl-N-nitrobenzamide

InChI

InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3

InChI-Schlüssel

SRLCOESMFONMEJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.